molecular formula C18H12Cl4N2O2S B2692839 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine CAS No. 338955-88-7

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine

Cat. No.: B2692839
CAS No.: 338955-88-7
M. Wt: 462.17
InChI Key: ZPQDTNOGNLRMJR-UHFFFAOYSA-N
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Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), a critical enzyme in the B-cell receptor signaling pathway [https://pubmed.ncbi.nlm.nih.gov/26017042/]. Its primary research value lies in the investigation of B-cell mediated diseases, including autoimmune disorders and hematological cancers. By covalently binding to a cysteine residue (Cys-481) in the active site of BTK, this compound effectively blocks B-cell activation, proliferation, and survival signaling [https://www.nature.com/articles/nchem.2357]. This mechanism makes it an essential pharmacological tool for studying the pathophysiology of conditions like chronic lymphocytic leukemia (CLL), rheumatoid arthritis, and systemic lupus erythematosus (SLE) in preclinical models. Researchers utilize this inhibitor to dissect the specific contributions of BTK-dependent signaling cascades, to evaluate the potential for targeted therapeutic interventions, and to explore mechanisms of drug resistance in oncology and immunology research.

Properties

IUPAC Name

4-(3,5-dichlorophenoxy)-2-[(2,6-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-13-14(21)3-2-4-15(13)22)24-17(16)26-12-6-10(19)5-11(20)7-12/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPQDTNOGNLRMJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfanyl (-S-) group attached to the dichlorobenzyl moiety is a reactive site for nucleophilic substitution. Experimental studies indicate:

  • Reagents : Amines (e.g., piperidine), alkoxides, or thiols.

  • Conditions : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C).

  • Products : Substitution at the sulfur atom yields derivatives such as sulfonamides or thioethers. For example, reaction with ethanolamine generates a hydroxyl-ethylsulfanyl analog.

Reaction TypeReagentsConditionsMajor Product
Nucleophilic SubstitutionPiperidine/DMF100°C, 6 hPiperidine-sulfanyl derivative
Sodium methoxide80°C, 3 hMethoxy-sulfanyl analog

Oxidation Reactions

The sulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (m-CPBA).

  • Conditions : Mild oxidative environments (20–40°C) in dichloromethane or chloroform.

  • Products : Sulfoxide (R-SO) and sulfone (R-SO₂) forms, confirmed via NMR and IR spectroscopy.

Oxidation StateReagentReaction TimeYield (%)
Sulfoxide30% H₂O₂2 h78
Sulfonem-CPBA4 h65

Demethylation of Methoxy Group

The methoxy (-OCH₃) group at the 5-position of the pyrimidine ring is susceptible to acidic hydrolysis:

  • Reagents : Hydrobromic acid (HBr) or boron tribromide (BBr₃).

  • Conditions : Reflux in acetic acid or dichloromethane (60–80°C).

  • Products : Hydroxyl (-OH) substitution, forming 5-hydroxypyrimidine derivatives .

Halogen Exchange Reactions

The chlorine atoms on the dichlorobenzyl and dichlorophenoxy groups participate in halogen exchange:

  • Reagents : Fluoride ions (KF, CsF) or bromine (Br₂).

  • Conditions : Catalyzed by copper(I) iodide (CuI) in DMSO at 120°C.

  • Products : Fluorinated or brominated analogs, enhancing biological activity .

Photochemical Degradation

Under UV light (254 nm), the compound undergoes photolytic cleavage:

  • Primary Pathways :

    • Cleavage of the sulfanyl group, releasing 2,6-dichlorobenzyl mercaptan.

    • Degradation of the phenoxy ether linkage to form 3,5-dichlorophenol .

Biological Interactions

While not a direct chemical reaction, the compound’s interaction with enzymes (e.g., cytochrome P450) leads to metabolic derivatives:

  • Metabolites : Hydroxylated pyrimidine rings or sulfoxide forms.

  • Toxicity Profile : Metabolites exhibit higher inhibitory effects on Vibrio qinghaiensis sp.-Q67 compared to the parent compound .

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of compounds similar to 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine. For instance, derivatives of related structures have shown activity against various bacterial strains including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . The lipophilicity of these compounds plays a crucial role in their bioactivity, influencing their absorption and interaction with biological targets .

Anticancer Potential

The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the disruption of cellular processes critical for cancer cell proliferation .

Herbicidal Activity

Compounds with similar structures have been investigated for their herbicidal properties. The presence of the dichlorophenoxy group is particularly relevant as it is known to impart herbicidal activity against a range of weed species. This suggests that this compound may be developed as an effective herbicide.

Study on Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activities of various pyrimidine derivatives, including those structurally related to this compound. The findings indicated that certain derivatives exhibited submicromolar activity against resistant bacterial strains .

Synthesis and Characterization

Research has also focused on the synthesis of this compound and its analogs through various chemical pathways. Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structural integrity and purity of synthesized compounds .

Mechanism of Action

The mechanism of action of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine, we compare it with structurally related pyrimidine derivatives (Table 1) and analyze key differences in substituents, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Substituents (Positions) Key Features Potential Applications Reference
This compound 2: 2,6-DCBM-sulfanyl; 4: 3,5-DCP-oxy; 5: methoxy High halogenation, thioether linkage, phenoxy ether Kinase inhibition, antimicrobial
4,6-Dichloro-5-methoxypyrimidine 4: Cl; 5: methoxy; 6: Cl Minimal substitution, Cl at 4 and 6, planar geometry Crystallography studies
5-Bromo-2-N-[...]pyrimidine-2,4-diamine () 2: Cl; 4: amine; 5: Br Bromine substitution, amine at 4, pyridinylmethoxy-phenyl Anticancer, kinase inhibition
3-(([...]thio)-4-oxopyrimidin-1(4H)-yl) () 1: thio-terpenoid; 4: ketone Terpene-linked thioether, ketone at 4 Nucleoside analog synthesis
(R/S)-N-[(...)-yl]butanamide () Complex amide-phenoxy side chains Peptidomimetic backbone, phenoxy-acetamido groups Protease inhibition, antiviral

Substituent Effects on Physicochemical Properties

  • Halogenation: The target compound’s 2,6-dichlorobenzyl and 3,5-dichlorophenoxy groups increase its molecular weight (MW ≈ 500–550 g/mol) and logP (estimated >4), suggesting high lipophilicity. This contrasts with 4,6-Dichloro-5-methoxypyrimidine (MW ≈ 220 g/mol, logP ≈ 2.5), which lacks extended aromatic systems .
  • Sulfur Linkages : The sulfanyl group at position 2 may enhance metabolic stability compared to oxygen-based ethers (e.g., in ) but could reduce solubility .
  • Phenoxy vs. Amine Substituents: The 3,5-dichlorophenoxy group in the target compound likely provides stronger π-π stacking interactions in biological targets compared to the amine-substituted pyrimidine in , which may prioritize hydrogen bonding .

Key Research Findings and Challenges

  • Crystallinity : Intermolecular Cl···N interactions (as seen in 4,6-Dichloro-5-methoxypyrimidine) could stabilize the crystal lattice, aiding purification but hindering dissolution .

Biological Activity

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine (CAS: 338955-88-7) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H12Cl4N2O2SC_{18}H_{12}Cl_{4}N_{2}O_{2}S with a molecular weight of 462.18 g/mol. The structure features a pyrimidine ring substituted with a dichlorobenzyl sulfanyl group and a dichlorophenoxy group, contributing to its unique pharmacological properties.

PropertyValue
IUPAC NameThis compound
CAS Number338955-88-7
Molecular FormulaC18H12Cl4N2O2S
Molecular Weight462.18 g/mol
Purity>90%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The general synthetic route includes the formation of the pyrimidine core followed by the introduction of the sulfanyl and phenoxy groups through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

In recent studies, this compound has been evaluated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific enzymes or receptors within cells. For instance, it may inhibit certain kinases or modulate pathways associated with cell survival and proliferation.

Case Studies

  • Antimicrobial Evaluation : A study conducted on various derivatives of pyrimidines found that those containing sulfanyl groups exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were notably lower than those for standard antibiotics.
  • Anticancer Screening : In a series of experiments assessing the cytotoxicity of this compound on human cancer cell lines (e.g., HeLa and MCF-7), it was observed that treatment led to a significant reduction in cell viability, with IC50 values indicating strong potency compared to control treatments.

Research Findings

Recent publications have highlighted the following key findings regarding the biological activity of this compound:

  • Antimicrobial Efficacy : The compound demonstrated effective inhibition against drug-resistant bacterial strains.
  • Cytotoxicity : Studies reported significant cytotoxic effects on various cancer cell lines with low IC50 values.
  • Enzyme Inhibition : Potential inhibition of critical enzymes involved in cancer progression has been suggested through molecular docking studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-[(2,6-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine, and how do substituent positions influence product distribution?

  • Methodological Answer : A key synthetic strategy involves condensation reactions under acidic conditions, as demonstrated in pyrimidine derivatives. For example, substituting 2,6-dichlorobenzyl groups requires careful control of reaction media to avoid competing pathways. Substituent steric and electronic effects (e.g., methoxy vs. chloro groups) can shift product ratios, as seen in analogous systems where 2,6-dimethoxyphenol yielded mixed regioisomers . Optimization should include NMR and LC-MS monitoring to track intermediates and confirm regioselectivity.

Q. How should researchers design experiments to evaluate this compound’s physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : Adopt a split-plot design to systematically vary parameters like solvent polarity, temperature, and pH. For instance, randomized block designs with split-split plots (as used in agrochemical studies) allow simultaneous testing of multiple variables while controlling for batch effects . Include accelerated stability studies under oxidative and hydrolytic conditions, referencing protocols for pyrimidine derivatives in acidic/basic media .

Q. What safety protocols are critical during handling and disposal of this compound?

  • Methodological Answer : Mandatory PPE includes nitrile gloves, FFP3 masks, and chemical-resistant goggles. Waste must be segregated into halogenated organic containers and processed via licensed facilities, as outlined for structurally similar chlorinated pyrimidines . Conduct toxicity screenings (e.g., Ames test) prior to large-scale use, given the compound’s dichlorinated motifs.

Advanced Research Questions

Q. How can mechanistic studies elucidate the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Use isotope-labeled analogs (e.g., ¹⁴C-tagged) to track abiotic/biotic degradation pathways. Long-term environmental fate studies (as in Project INCHEMBIOL) should quantify hydrolysis rates, photodegradation products, and bioaccumulation factors in model organisms (e.g., Daphnia magna) . Pair this with QSAR modeling to predict partition coefficients (log P) and persistence.

Q. What advanced analytical techniques resolve contradictions in spectral data (e.g., NMR splitting patterns or unexpected mass fragments)?

  • Methodological Answer : Employ 2D NMR (HSQC, HMBC) to assign ambiguous proton environments, particularly for overlapping aromatic signals. For mass spectrometry discrepancies, use high-resolution LC-QTOF to distinguish isobaric fragments (e.g., Cl vs. CF₃ losses). Cross-validate with X-ray crystallography if crystalline derivatives are obtainable, as done for related pyrimidine structures .

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what structural modifications enhance selectivity?

  • Methodological Answer : Conduct molecular docking simulations using homology models of target proteins (e.g., cytochrome P450 isoforms). Validate with SPR or ITC binding assays. Structure-activity relationship (SAR) studies should systematically vary the sulfanyl and phenoxy substituents, referencing pyrimidine-based enzyme inhibitors where chloro/methoxy groups modulated IC₅₀ values by >10-fold .

Q. What methodologies assess the compound’s stability under simulated physiological conditions?

  • Methodological Answer : Use biorelevant media (e.g., FaSSIF/FeSSIF) to simulate gastrointestinal or plasma environments. Monitor degradation via UPLC-PDA at 37°C, and identify metabolites using HRMS/MS. Compare with in vitro liver microsome assays to predict hepatic clearance pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound purity (>95% by HPLC). Cross-reference with orthogonal assays (e.g., cellular vs. enzymatic readouts). For example, if cytotoxicity contradicts enzyme inhibition, check for off-target effects via kinome-wide profiling .

Experimental Design Tables

Parameter Recommended Approach Reference
Synthetic YieldOptimize via DoE (e.g., central composite design)
Stability TestingICH Q1A guidelines (25°C/60% RH, 40°C/75% RH)
Environmental PersistenceOECD 307 soil half-life assay

Key Considerations for Academic Research

  • Synthesis : Prioritize regioselective methods to minimize byproducts .
  • Characterization : Combine spectral and computational tools for unambiguous assignment .
  • Biological Evaluation : Use tiered screening (in vitro → in vivo) with rigorous controls .
  • Environmental Impact : Align with ISO 14040 standards for lifecycle assessment .

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